molecular formula C9H9NO B105462 7,8-Dihydroquinolin-5(6H)-one CAS No. 53400-41-2

7,8-Dihydroquinolin-5(6H)-one

Cat. No. B105462
CAS RN: 53400-41-2
M. Wt: 147.17 g/mol
InChI Key: YHHBKPWMEXGLKE-UHFFFAOYSA-N
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Description

7,8-Dihydroquinolin-5(6H)-one derivatives are important compounds in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds feature a partially-saturated bicyclic ring system that is often modified to enhance their pharmacological properties .

Synthesis Analysis

The synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives has been achieved through various methods. A one-pot synthesis involving trifluoromethyl groups has been optimized using ^1H NMR studies, leading to novel 2,6-disubstituted derivatives with a tertiary-substituent . Another approach involves a four-component one-pot condensation to incorporate an ionone unit, resulting in novel derivatives with antioxidant properties . A facile four-step synthetic method has been developed for 2-aryl-substituted derivatives, which have shown cytotoxic activity against certain cancer cell lines . Additionally, improved preparation methods have been reported for these compounds using 1,3-diketone compounds .

Molecular Structure Analysis

Structural characterization of 7,8-dihydroquinolin-5(6H)-one derivatives is typically performed using various spectroscopic techniques. For instance, novel derivatives have been characterized by elemental analysis, IR, ^1H-NMR, and ^13C NMR spectral studies . X-ray analysis and theoretical calculations have been employed to study the structural features of hexahydroquinolines, providing insights into their stable conformations and geometrical features .

Chemical Reactions Analysis

The chemical reactivity of 7,8-dihydroquinolin-5(6H)-one derivatives is explored through various reactions. The intramolecular Wittig reaction has been used to synthesize hexahydroquinolin-2(1H)-ones, demonstrating a universal and diastereospecific method for constructing these compounds . A cascade halosulfonylation of 1,7-enynes has been developed to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing a method that involves sulfonyl radical-triggered addition and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-dihydroquinolin-5(6H)-one derivatives are closely related to their molecular structure and the substituents present on the bicyclic ring system. These properties are crucial for their biological activity and are often tailored to improve their pharmacokinetic and pharmacodynamic profiles. The presence of a trifluoromethyl group, for example, is known to enhance metabolic stability . The antioxidant activity of certain derivatives has been attributed to their unique structural features .

Scientific Research Applications

Improved Synthesis Techniques

  • Huang and Hartmann (1998) developed new methods for forming 7,8-Dihydroquinolin-5(6H)-one from 1,3-diketone compounds, highlighting advancements in its preparation techniques (Huang & Hartmann, 1998).

Antioxidant Properties

  • Fındık, Ceylan, and Elmastaş (2012) synthesized novel derivatives of 7,8-Dihydroquinolin-5(6H)-one and evaluated their antioxidant activities, indicating its potential in oxidative stress-related applications (Fındık, Ceylan, & Elmastaş, 2012).

Chemical Reactions and Synthesis

  • Zhong, Lin, Chen, and Su (2008) reported on the efficient synthesis of 2-Hydroxy-7,8-Dihydroquinolin-5(6H)-ones, demonstrating its versatility in chemical synthesis (Zhong et al., 2008).

Pharmaceutical Applications

  • Marvadi et al. (2020) explored the synthesis and antitubercular activity of 7,8-Dihydroquinolin-5(6H)-one derivatives, suggesting its potential use in treating tuberculosis (Marvadi et al., 2020).

Bioorganic Chemistry

  • Mandewale, Kokate, Thorat, Sawant, and Yamgar (2016) discussed zinc complexes of hydrazone derivatives containing 7,8-Dihydroquinolin-5(6H)-one nucleus, contributing to its role in bioorganic chemistry and potential medicinal properties (Mandewale et al., 2016).

Antimicrobial and Antiviral Studies

  • Verma (2018) synthesized and evaluated the antimicrobial and antioxidant properties of 7,8-Dihydroquinolin-5(6H)-one derivatives, highlighting its application in antimicrobial research (Verma, 2018).

  • Marvadi, Krishna, Sinegubova, Volobueva, Esaulkova, Muryleva, Tentler, Sriram, Zarubaev, and Kantevari (2019) synthesized novel derivatives for potential use as dual inhibitors of Mycobacterium tuberculosis and influenza virus (Marvadi et al., 2019).

Molecular Structure Studies

  • Summers, Pushie, Sopasis, James, Dolgova, Sokaras, Kroll, Harris, Pickering, and George (2020) investigated the solution chemistry of Copper(II) binding to substituted 8-Hydroxyquinolines, providing insights into its molecular interactions and potential pharmaceutical applications (Summers et al., 2020).

properties

IUPAC Name

7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHBKPWMEXGLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201567
Record name 5(6H)-Quinolinone, 7,8-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydroquinolin-5(6H)-one

CAS RN

53400-41-2
Record name 5(6H)-Quinolinone, 7,8-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053400412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5(6H)-Quinolinone, 7,8-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinolin-5-one
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Synthesis routes and methods I

Procedure details

The procedure of Rimek and Zymalkowski (Arch. Pharm. 1961, 294, 759-765) was followed. Over a period of 1 hour, 40.9 g (0.757 mol) of freshly-distilled propiolaldehyde was added dropwise to a solution of 42.1 g (0.379 mol) of 3-amino-2-cyclohexenone in 1.5 1 of N,N-dimethylformamide (DMF). The solution was stirred at room temperature for 12 hours. The DMF was evaporated at reduced pressure. Vacuum distillation (bp 60°-65° C. at 0.025-0.050 mmHg) of the resultant black tars gave 30.2 g (54.2%) of 7,8-dihydro-5(6H)-quinolinone as a colorless liquid.
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 57.93 g of 3-amino-2-cyclohexene-1-one, 76.8 g of 3-(dimethylamino)acrotein, 62.5 ml of glacial acetic acid and 270 ml of toluene is refluxed under argon for 16 hours and concentrated under vacuum to dryness. Toluene (200 ml) is added and the solvent removed under vacuum. To the residue is added one liter of dichloromethane and then 200 ml of saturated NaHCO3 slowly added and solid NaHCO3 added to bring the pH to 8. The mixture is filtered and the CH2Cl2 layer separated. The CH2Cl2 layer is passed through a thin pad of hydrous magnesium silicate and the filtrate concentrated to dryness. The residual black oil is extracted with hot hexane and the hexane decanted. This process is repeated until no more product extracted into the hexane. The hexane extracts are combined and the solvent removed to give 17.3 g of product as an oil.
Quantity
57.93 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, 24 mL of malonaldehyde tetraethyl acetal and 7.71 g of ammonium acetate were added in that order to xylene (80 mL) solution of 11.2 g of 1,3-cyclohexadione, and a reflux condenser tube fitted with a Dean-Stark water separator was attached to the reactor, and this was stirred at 160° C. for 18 hours. The reaction liquid was cooled to room temperature, the solvent was evaporated off under reduced pressure, the residue was extracted with chloroform, and the chloroform layer was washed with saturated saline water and dried with anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (chloroform/methanol=97/3) to obtain 2.21 g of the entitled compound.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,3-cyclohexadione
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
CW Adrian - Journal of the Chemical Society, Perkin Transactions 1, 1976 - pubs.rsc.org
The reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones (R1CO·CR3:CR2·NH2) and, conversely, the reaction of alkyl-substituted 3-…
Number of citations: 6 pubs.rsc.org
R Perumal, B Bathrinarayanan… - Journal of …, 2019 - Wiley Online Library
Chitosan sulfonic acid (CS–SO 3 H), a biodegradable green catalyst, was found to be an impressive system for one‐pot four‐component reaction of different aromatic aldehydes, 3‐…
Number of citations: 12 onlinelibrary.wiley.com
N Sakai, D Aoki, T Hamajima, T Konakahara - Tetrahedron letters, 2006 - Elsevier
Yb(OTf)3-catalyzed cyclization of an N-silylenamine with 2-methylene-1,3-cyclohexanedione to afford a 7,8-dihydroquinolin-5(6H)-one derivative and its application to the one-pot …
Number of citations: 46 www.sciencedirect.com
S kumar Marvadi, VS Krishna, G Surineni… - Bioorganic …, 2020 - Elsevier
We, herein, describe the synthesis of a series of novel aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides 4a–v, which showed in vitro and in vivo …
Number of citations: 12 www.sciencedirect.com
W Zhong, F Lin, W Su - Synthesis, 2008 - thieme-connect.com
A series of 2-hydroxy-7, 8-dihydroquinolin-5 (6H)-ones and 7, 8-dihydroquinoline-2, 5 (1H, 6H)-diones have been synthesized in good to excellent yields from Morita-Baylis-Hillman …
Number of citations: 21 www.thieme-connect.com
G Satish, A Sharma, KK Gadidasu, RR Vedula… - Chemistry of …, 2016 - Springer
4-Aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-one derivatives were obtained in excellent yields from 3-acetyl-4-hydroxy-6-methyl-2Hpyran-2-one, aromatic aldehydes, 5,5-…
Number of citations: 12 link.springer.com
S Kantevari, SR Patpi, D Addla… - ACS Combinatorial …, 2011 - ACS Publications
The diversity oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls was achieved in very good yields through CeCl 3 ·7H 2 O-…
Number of citations: 63 pubs.acs.org
S Kantevari, D Addla, B Sridhar - Synthesis, 2010 - thieme-connect.com
A series of novel dihydrobenzofuran-tethered pyridines, dihydroquinolin-5 (6H)-ones, and indeno [1, 2-b] pyridin-5-ones were synthesized in very good yields by CeCl 3 7H 2 O-NaI …
Number of citations: 15 www.thieme-connect.com
VY Sosnovskikh, RA Irgashev, IA Demkovich - Russian Chemical Bulletin, 2008 - Springer
Reaction of 3-R-chromones with dimedone and ammonium acetate leads to 2-(2-hydroxyaryl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones (R = CF 3 CO, H), 3-(2-hydroxyaroyl)-7,7-…
Number of citations: 18 link.springer.com
WJ Tang, J Tan, LJ Xu, KH Lam… - … Synthesis & Catalysis, 2010 - Wiley Online Library
The use of a chiral iridium catalyst generated in situ from the (cyclooctadiene)iridium chloride dimer, [Ir(COD)Cl] 2 , the P‐Phos ligand [4,4′‐bis(diphenylphosphino)‐2,2′,6,6′‐…
Number of citations: 109 onlinelibrary.wiley.com

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